![molecular formula C9H11N3S2 B13805258 N-(2-Cyanoethyl)-N-[(thiophen-2-yl)methyl]thiourea CAS No. 868591-22-4](/img/structure/B13805258.png)
N-(2-Cyanoethyl)-N-[(thiophen-2-yl)methyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiourea,N-(2-cyanoethyl)-N-(2-thienylmethyl)- is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound, in particular, features a cyanoethyl group and a thienylmethyl group attached to the nitrogen atoms of the thiourea moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea,N-(2-cyanoethyl)-N-(2-thienylmethyl)- typically involves the reaction of thiourea with 2-cyanoethyl chloride and 2-thienylmethyl chloride. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Thiourea,N-(2-cyanoethyl)-N-(2-thienylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The thienylmethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Thiourea,N-(2-cyanoethyl)-N-(2-thienylmethyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its use as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Thiourea,N-(2-cyanoethyl)-N-(2-thienylmethyl)- exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyanoethyl and thienylmethyl groups can influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Thiourea: The parent compound, which lacks the cyanoethyl and thienylmethyl groups.
N-Methylthiourea: A derivative with a methyl group attached to the nitrogen atom.
N-Phenylthiourea: A derivative with a phenyl group attached to the nitrogen atom.
Uniqueness
Thiourea,N-(2-cyanoethyl)-N-(2-thienylmethyl)- is unique due to the presence of both the cyanoethyl and thienylmethyl groups, which can impart distinct chemical and biological properties compared to other thiourea derivatives.
Propiedades
Número CAS |
868591-22-4 |
|---|---|
Fórmula molecular |
C9H11N3S2 |
Peso molecular |
225.3 g/mol |
Nombre IUPAC |
1-(2-cyanoethyl)-1-(thiophen-2-ylmethyl)thiourea |
InChI |
InChI=1S/C9H11N3S2/c10-4-2-5-12(9(11)13)7-8-3-1-6-14-8/h1,3,6H,2,5,7H2,(H2,11,13) |
Clave InChI |
GNVZACZRPMWNQI-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)CN(CCC#N)C(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


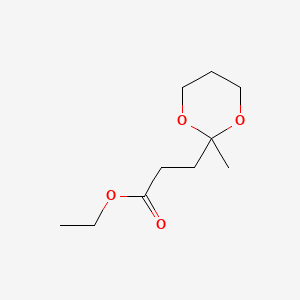
![7,8-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13805178.png)
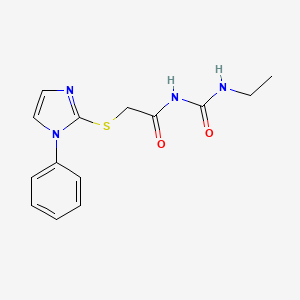
![tert-Butyl(dimethyl)silyl 3-([tert-butyl(dimethyl)silyl]oxy)propanoate](/img/structure/B13805192.png)



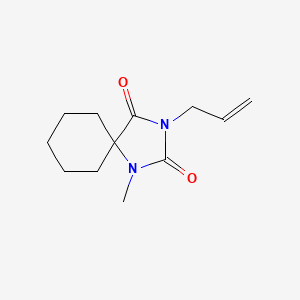

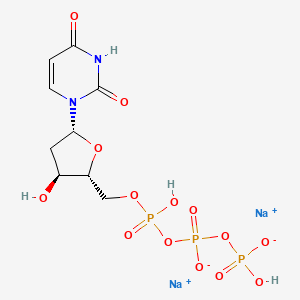
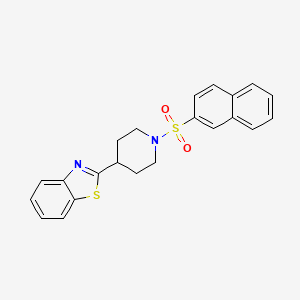
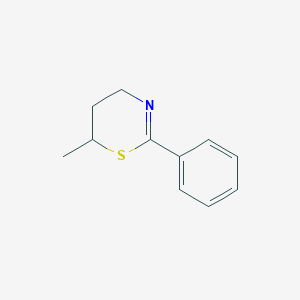
![Hexadecahydroindeno[2,1-a]indene](/img/structure/B13805255.png)

